

# Pinealon versus Vesugen cellular effects

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## Compound Focus: Pinealon

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## Core Comparison: Pinealon vs. Vesugen

Feature	Pinealon (EDR Peptide)	Vesugen (KED Peptide)
Amino Acid Sequence	Glu-Asp-Arg (EDR) [1]	Lys-Glu-Asp (KED) [2]
Molecular Weight	432.43 g/mol [1]	375.37 g/mol [1]
Primary Research Focus	Neuroprotection, cognitive function, circadian rhythm [1] [3]	Vascular function, neuroprotection, cellular aging [2]
Proposed Primary Mechanism	Epigenetic regulation; direct interaction with DNA to modulate gene expression related to neuroprotection and cell viability [3].	Epigenetic regulation; interaction with promoter regions of genes involved in vascular and cellular function [4] [2].

| **Key Reported Cellular Effects** | - Reduces oxidative stress & cell mortality [3]

- Modulates caspase-3 activity (apoptosis) [3]
- Enhances synaptic plasticity & dendritic spine density [4] [1] | - Stimulates vascular endothelial cell proliferation [2]
- Modulates endothelin-1 expression [2]
- Prevents dendritic spine loss [4] | | **Relevant Experimental Models** | - In vitro neuronal cultures [1]

- Rodent models of stroke, aging, AD [4] [1] [3] | - In vitro vascular cell cultures [2]
- Rodent models of atherosclerosis, AD [4] [2] | | **Typical In Vivo Research Dosing (Rodent)** | 0.1 - 1 mg/kg (SC, IP) [1] | 400 µg/kg (IP) [4] |

## Detailed Experimental Data & Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies and findings.

### Quantitative Data Summary

The table below consolidates key quantitative findings from pivotal studies.

Peptide	Experimental Model	Dosage & Duration	Key Quantitative Outcomes	Citation
Pinealon	In vitro (HeLa cells)	1-50 µM	Demonstrated nuclear penetration and direct DNA interaction [3].	
Pinealon	Rodent stroke model	0.5 mg/kg daily for 10 days	Reduced infarct volume by <b>35-45%</b> [1].	
Pinealon	Aged rodents	0.5 mg/kg for 20 days	Improved spatial memory by <b>25-30%</b> ; increased hippocampal dendritic spine density [1].	
Pinealon	5xFAD-M mice (AD model)	400 µg/kg daily for 2 months	Increased dendritic spine density by <b>11%</b> (p=0.039) [4].	
Vesugen	5xFAD mice (AD model)	400 µg/kg daily for 2 months	Trend toward increased neuroplasticity (LTP); prevented dendritic spine loss [4].	
Vesugen	Human dental stem cells	<i>In vitro</i> exposure	Stimulated neuronal differentiation [4].	

Peptide	Experimental Model	Dosage & Duration	Key Quantitative Outcomes	Citation
Vesugen	Clinical study (patients with polymorbidity)	Not specified	Demonstrated a "more visible geroprophylactic effect" than Pinealon on biological age markers [5].	
Both	Clinical study (workers in hazardous conditions)	Oral administration	Improved cognitive functions [4].	

## Key Experimental Protocols

### • In Vitro Model of Amyloid Synaptotoxicity (for Neuroprotective Effects)

- **Objective:** To evaluate the peptide's ability to protect synapses from amyloid-beta toxicity.
- **Methodology:** Primary hippocampal cultures are treated with neurotoxic A $\beta$ 42 fragments to model Alzheimer's synaptopathy. Peptides (e.g., EDR or KED at 1-100  $\mu$ M) are added to the culture medium. The effect is quantified by imaging and counting dendritic spines (classified as thin, stubby, or mushroom) before and after treatment [4].
- **Outcome Measurement:** Change in the density and morphology of dendritic spines, with a significant increase in mushroom spines indicating a positive effect on synaptic stability [4].

### • In Vivo Study in 5xFAD Transgenic Mice (for AD Research)

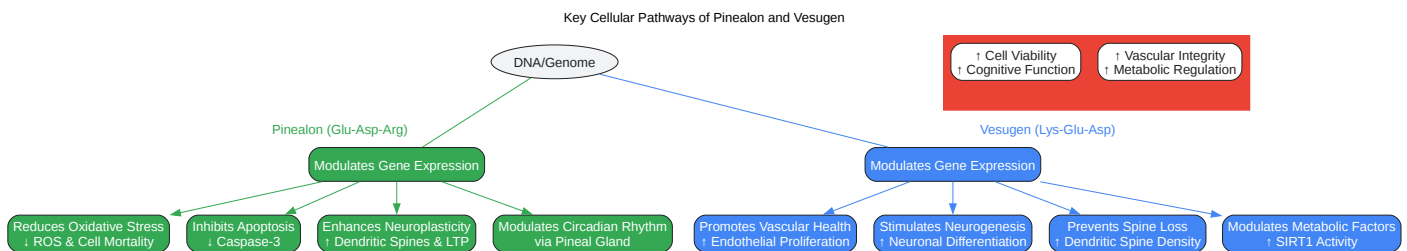
- **Objective:** To assess the therapeutic potential of peptides in a live animal model of Alzheimer's disease.
- **Methodology:** 5xFAD transgenic mice (which overexpress mutant human APP and PSEN1 genes) are used. Peptides are administered via intraperitoneal injection (e.g., 400  $\mu$ g/kg) daily over a period of several weeks (e.g., 2-4 months). Control groups receive a physiological solution [4].
- **Outcome Measurements:**
  - **Electrophysiology:** Long-term potentiation (LTP) in hippocampal brain slices is measured to assess neuroplasticity [4].
  - **Morphology:** Neurons from the hippocampus are filled with a dye, and the density and type of dendritic spines are analyzed using microscopy [4].

- **Molecular Analysis:** Brain tissue can be examined for changes in gene expression (e.g., CASP3, APOE, SOD2) via techniques like PCR or microarray [4] [1].

## Mechanisms of Action and Signaling Pathways

Both peptides are proposed to function as **epigenetic regulators**, with their primary mechanistic hypothesis involving direct interaction with genomic DNA to influence gene expression, rather than binding to classic cell surface receptors [4] [3].

The following diagram illustrates the key signaling pathways and cellular processes influenced by **Pinealon** and Vesugen based on current research:



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## Research Implications and Future Directions

The experimental data positions these peptides for distinct research pathways:

- **Pinealon** is a compelling candidate for **neurocentric research**, particularly for conditions involving oxidative stress, synaptic loss, and apoptosis, such as Alzheimer's disease, stroke, and circadian rhythm disorders [4] [1] [3].
- **Vesugen** holds significant promise for **vascular and systemic aging research**. Its potential influence on endothelial function and SIRT1 makes it relevant for studies on atherosclerosis, metabolic syndrome, and age-related vascular decline [5] [2].

Future research should focus on elucidating their precise DNA-binding motifs, conducting long-term toxicity studies, and exploring potential synergistic effects when used in combination.

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